

### Iclepertin Technical Support Center: Dose-Efficacy Queries

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Iclepertin |           |
| Cat. No.:            | B6604116   | Get Quote |

Welcome to the **Iclepertin** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding the clinical evaluation of **Iclepertin**, with a specific focus on the dose-response relationship observed in clinical trials.

# Frequently Asked Questions (FAQs) Q: Why did the 25mg dose of Iclepertin demonstrate no additional benefit over the 10mg dose in improving cognition in patients with schizophrenia?

A: The Phase II clinical trial (NCT02832037) of **Iclepertin** was designed to explore a range of doses (2mg, 5mg, 10mg, and 25mg) against a placebo. The primary goal was to identify the optimal dose for improving cognitive impairment associated with schizophrenia (CIAS).

The study's results indicated that while both the 10mg and 25mg doses showed the most significant improvement in cognition compared to placebo, the higher 25mg dose did not confer any statistically significant additional benefit over the 10mg dose.[1][2] This suggests a plateau in the efficacy of **Iclepertin**'s mechanism of action beyond the 10mg dosage.

Pairwise comparisons from the trial showed that the adjusted mean improvement from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score at week 12 was 1.98 for the 10mg dose and 1.73 for the 25mg dose, when compared to placebo.[1] These results demonstrate that the cognitive enhancement effect did not increase with the higher



dose. Consequently, the 10mg dose was selected for the subsequent Phase III CONNEX program as it offered a similar therapeutic benefit with a lower drug exposure.

### **Troubleshooting Guide**

# Issue: Difficulty replicating the dose-dependent efficacy findings for Iclepertin in experimental models.

- Confirm Target Engagement: Iclepertin is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[2] Ensure your experimental model has a functional GlyT1 that Iclepertin can inhibit. The mechanism of action involves increasing synaptic glycine levels to enhance N-methyl-D-aspartate (NMDA) receptor function.[3]
- Review Dose Equivalency: The doses used in human clinical trials may not directly translate to animal models. Ensure that the doses used in your experiments are appropriately scaled to achieve relevant plasma and central nervous system (CNS) concentrations.
- Assess Cognitive Endpoints: The primary endpoint in the Phase II trial was the MCCB composite score.[1] Ensure that the cognitive assessment tools used in your research are sensitive enough to detect changes in the specific cognitive domains affected by schizophrenia.

### **Data Presentation**

Table 1: Iclepertin Phase II Clinical Trial (NCT02832037) - Efficacy Data



| Dose Group | N   | Adjusted Mean Change from Baseline in MCCB Overall Composite T-Score (Week 12) | Standardized Effect<br>Size vs. Placebo |
|------------|-----|--------------------------------------------------------------------------------|-----------------------------------------|
| Placebo    | 170 | -                                                                              | -                                       |
| 2mg        | 85  | Not Reported as a primary comparison                                           | Not Reported                            |
| 5mg        | 84  | Not Reported as a primary comparison                                           | Not Reported                            |
| 10mg       | 85  | 1.98                                                                           | 0.34                                    |
| 25mg       | 85  | 1.73                                                                           | 0.30                                    |

Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1]

Table 2: Iclepertin Phase II Clinical Trial (NCT02832037) -

Safety Data (Adverse Events)

| Dose Group | N   | Patients with Adverse<br>Events (%) |
|------------|-----|-------------------------------------|
| Placebo    | 170 | 44%                                 |
| 2mg        | 85  | 59%                                 |
| 5mg        | 84  | 52%                                 |
| 10mg       | 85  | 41%                                 |
| 25mg       | 85  | 42%                                 |

Data sourced from Fleischhacker WW, et al. Lancet Psychiatry. 2021.[1] The adverse events were balanced across all treatment groups.[1]

### **Experimental Protocols**



## Methodology for the Phase II Clinical Trial of Iclepertin (NCT02832037)

- Study Design: This was a Phase II, randomized, double-blind, placebo-controlled, parallel-group trial conducted at 81 centers across 11 countries.[1]
- Participants: The study enrolled outpatients between the ages of 18 and 50 who had a diagnosis of schizophrenia and were on stable antipsychotic treatment.[1]
- Intervention: Participants were randomly assigned in a 1:1:1:1:2 ratio to receive once-daily oral doses of **Iclepertin** (2mg, 5mg, 10mg, or 25mg) or a placebo for 12 weeks, as an add-on to their stable antipsychotic medication.[1]
- Primary Endpoint: The primary measure of efficacy was the change from baseline in the MCCB overall composite T-score at week 12.[1]
- Statistical Analysis: A mixed-effects model for repeated measures was used to analyze the
  primary endpoint. Pairwise comparisons were made between each Iclepertin dose group
  and the placebo group.[1]

### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **Iclepertin**.





Click to download full resolution via product page

Caption: Experimental workflow of the Iclepertin Phase II trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Efficacy and safety of the novel glycine transporter inhibitor BI 425809 once daily in patients with schizophrenia: a double-blind, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for Iclepertin? [synapse.patsnap.com]
- To cite this document: BenchChem. [Iclepertin Technical Support Center: Dose-Efficacy Queries]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6604116#why-the-25mg-dose-of-iclepertin-showed-no-extra-benefit]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com